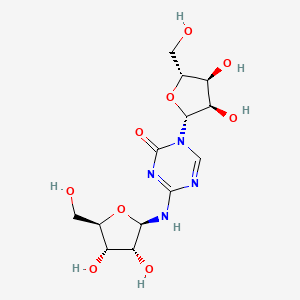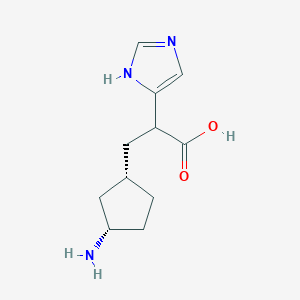
Atorvastatin-Amlodipine Adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Atorvastatin-Amlodipine Adduct is a combination of two pharmacologically active compounds: atorvastatin and amlodipine. Atorvastatin is a lipid-lowering agent that inhibits the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in cholesterol synthesis. Amlodipine is a calcium channel blocker used to treat high blood pressure and angina. The combination of these two compounds is used to manage both hyperlipidemia and hypertension, providing a synergistic effect that enhances patient compliance and therapeutic outcomes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The Atorvastatin-Amlodipine Adduct can be prepared using various methods, including solvent evaporation and melt quenching techniques. In the solvent evaporation method, atorvastatin calcium and amlodipine besylate are dissolved in a suitable solvent such as methanol. The solution is then evaporated to obtain the co-amorphous form of the adduct . Melt quenching involves heating the compounds to their melting points and then rapidly cooling them to form an amorphous solid .
Industrial Production Methods: Industrial production of the this compound typically involves large-scale solvent evaporation or melt quenching techniques. The choice of method depends on the thermal stability and crystallization tendencies of the compounds. Stability studies are conducted to ensure the long-term stability of the adduct under various storage conditions .
Analyse Des Réactions Chimiques
Types of Reactions: The Atorvastatin-Amlodipine Adduct undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the compound’s stability and efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include oxidized or reduced forms of the adduct, which may have different pharmacological properties .
Applications De Recherche Scientifique
The Atorvastatin-Amlodipine Adduct has numerous scientific research applications:
Chemistry: Used in the study of co-amorphous systems and their stability.
Biology: Investigated for its effects on cellular pathways involved in cholesterol synthesis and calcium ion regulation.
Medicine: Widely used in clinical trials to evaluate its efficacy in managing cardiovascular diseases.
Industry: Employed in the development of combination therapies for hypertension and hyperlipidemia .
Mécanisme D'action
The Atorvastatin-Amlodipine Adduct exerts its effects through two primary mechanisms:
These mechanisms work synergistically to manage both cholesterol levels and blood pressure, providing comprehensive cardiovascular protection .
Comparaison Avec Des Composés Similaires
Simvastatin: Another lipid-lowering agent that inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase.
Rosuvastatin: Similar to atorvastatin but with a higher potency in reducing low-density lipoprotein cholesterol levels.
Nifedipine: A calcium channel blocker similar to amlodipine but with a shorter duration of action.
Uniqueness: The Atorvastatin-Amlodipine Adduct is unique due to its combination of lipid-lowering and antihypertensive effects, which are not commonly found in single compounds. This combination enhances patient compliance and provides a more comprehensive approach to managing cardiovascular diseases .
Propriétés
Formule moléculaire |
C53H58ClFN4O9 |
|---|---|
Poids moléculaire |
949.5 g/mol |
Nom IUPAC |
3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C53H58ClFN4O9/c1-6-68-53(65)47-42(57-33(4)44(52(64)66-5)46(47)40-19-13-14-20-41(40)54)31-67-28-26-56-43(62)30-39(61)29-38(60)25-27-59-49(32(2)3)48(51(63)58-37-17-11-8-12-18-37)45(34-15-9-7-10-16-34)50(59)35-21-23-36(55)24-22-35/h7-24,32,38-39,46,57,60-61H,6,25-31H2,1-5H3,(H,56,62)(H,58,63)/t38-,39-,46?/m1/s1 |
Clé InChI |
MCXKYSIVTQMUGD-CMOYLYLHSA-N |
SMILES isomérique |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C[C@@H](C[C@@H](CCN3C(=C(C(=C3C(C)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)F)O)O |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)CC(CC(CCN3C(=C(C(=C3C(C)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-methoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B13424409.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13424433.png)

![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)






